molecular formula C14H21N3O B2565170 N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide CAS No. 110393-33-4

N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide

Cat. No. B2565170
CAS RN: 110393-33-4
M. Wt: 247.342
InChI Key: CQPLOGSDGJLCPY-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide, also known as DPA, is a compound that has gained significant attention in scientific research due to its potential pharmacological properties. DPA belongs to the class of N-phenylpiperazine derivatives, which have been reported to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide is not fully understood. However, it has been suggested that this compound may act through the modulation of various neurotransmitters such as serotonin, dopamine, and noradrenaline. This compound may also act through the regulation of various signaling pathways such as the cAMP/PKA/CREB pathway.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. It has been reported to increase the levels of various neurotransmitters such as serotonin, dopamine, and noradrenaline. This compound has also been reported to decrease the levels of stress hormones such as corticosterone. Additionally, this compound has been reported to increase the levels of various antioxidants such as glutathione and superoxide dismutase.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide in lab experiments is its potential pharmacological properties. This compound has been reported to exhibit various biological activities, which makes it a promising candidate for drug development. Additionally, this compound is relatively easy to synthesize and purify. However, there are also some limitations associated with the use of this compound in lab experiments. One of the major limitations is the lack of understanding of its exact mechanism of action. Additionally, this compound may exhibit off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions that can be explored in the field of N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide research. One of the potential future directions is the development of this compound-based drugs for the treatment of various neurological and psychiatric disorders. Additionally, further studies are needed to understand the exact mechanism of action of this compound. Moreover, the potential off-target effects of this compound need to be thoroughly investigated. Finally, further studies are needed to explore the potential of this compound as an antioxidant and anti-inflammatory agent.
Conclusion
In conclusion, this compound, also known as this compound, is a compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has been reported to exhibit various biological activities such as antidepressant, anxiolytic, and antipsychotic activities. This compound has also been studied for its potential neuroprotective effects in various neurodegenerative diseases. However, the exact mechanism of action of this compound is not fully understood, and further studies are needed to explore its potential as a drug candidate.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide involves the reaction of 3,4-dimethylphenylhydrazine with 1-chloroacetyl piperazine in the presence of a base. The obtained product is then purified through recrystallization. The purity of the synthesized this compound can be confirmed through various techniques such as melting point determination, thin-layer chromatography, and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide has been extensively studied for its potential pharmacological properties. It has been reported to exhibit antidepressant, anxiolytic, and antipsychotic activities. This compound has also been studied for its potential neuroprotective effects in various neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, this compound has been reported to exhibit antinociceptive and anti-inflammatory activities.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-piperazin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-11-3-4-13(9-12(11)2)16-14(18)10-17-7-5-15-6-8-17/h3-4,9,15H,5-8,10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPLOGSDGJLCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCNCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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